Cacalone

CAS No.: 26294-92-8

Cat. No.: VC8347211

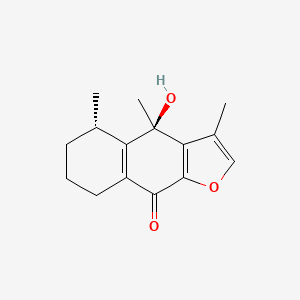

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26294-92-8 |

|---|---|

| Molecular Formula | C15H18O3 |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | (4R,5S)-4-hydroxy-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-one |

| Standard InChI | InChI=1S/C15H18O3/c1-8-5-4-6-10-11(8)15(3,17)12-9(2)7-18-14(12)13(10)16/h7-8,17H,4-6H2,1-3H3/t8-,15+/m0/s1 |

| Standard InChI Key | VNNQNPHIASWXBS-VXJOIVPMSA-N |

| Isomeric SMILES | C[C@H]1CCCC2=C1[C@@](C3=C(C2=O)OC=C3C)(C)O |

| SMILES | CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O |

| Canonical SMILES | CC1CCCC2=C1C(C3=C(C2=O)OC=C3C)(C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cacalone's core structure consists of a tricyclic framework featuring a benzofuran ring (positions 1-3, 9-10) fused to a partially saturated naphthoquinone system (positions 4-8). Key structural features include:

-

Three methyl groups at positions 3, 4, and 5

-

A ketone functionality at position 9

-

A hydroxyl group at position 4

The compound's stereoelectronic profile is defined by its conjugated π-system ( 254 nm in methanol) and intramolecular hydrogen bonding between the C4 hydroxyl and C9 carbonyl groups .

Spectral Signatures

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, CDCl): δ 1.25 (s, 3H, C3-CH), 1.38 (s, 3H, C4-CH), 1.42 (s, 3H, C5-CH), 2.68 (m, 2H, H6), 2.92 (m, 2H, H7), 5.46 (s, 1H, C4-OH)

-

NMR (100 MHz, CDCl): δ 198.4 (C9), 165.2 (C2), 142.7 (C10), 128.3 (C1), 76.5 (C4), 35.2 (C5), 28.7 (C3-CH), 22.4 (C4-CH), 21.9 (C5-CH)

Mass Spectrometry:

Physicochemical Properties

Cacalone exhibits distinct physicochemical characteristics that influence its bioavailability and reactivity:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 246.30 g/mol | Optimal for blood-brain barrier penetration |

| Topological PSA | 50.40 Å | Moderate membrane permeability |

| LogP (XLogP3) | 2.30 | Balanced hydrophobicity |

| H-bond Donors/Acceptors | 1/3 | Facilitates protein interactions |

| Rotatable Bonds | 0 | Rigid, conformationally restricted |

| Exact Mass | 246.125594432 g/mol | High mass accuracy for identification |

The compound's low topological polar surface area (TPSA) and moderate logP value suggest favorable passive diffusion through biological membranes .

ADMET Profile and Pharmacokinetic Predictions

Computational ADMET modeling reveals critical pharmacokinetic parameters:

Absorption and Distribution

| Parameter | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | High | 99.73% |

| Caco-2 Permeability | High | 87.69% |

| Blood-Brain Barrier Penetration | Moderate | 70.00% |

These predictions indicate cacalone's potential for oral administration and central nervous system activity .

Metabolism and Elimination

Cacalone demonstrates complex cytochrome P450 interaction profiles:

-

CYP3A4 substrate: 58.73% probability

-

CYP1A2 inhibition: 86.32% probability

-

CYP2C19 inhibition: 56.10% probability

The compound's primary metabolic pathways involve hydroxylation of the methyl groups and glucuronidation of the phenolic hydroxyl .

Toxicity Profile

| Endpoint | Prediction | Confidence |

|---|---|---|

| Carcinogenicity | Negative | 95.00% |

| Mitochondrial Toxicity | Low | 62.07% |

| Hepatotoxicity (BSEP inhibition) | Low | 72.89% |

The low hepatotoxicity risk suggests favorable safety margins for therapeutic development .

Synthetic Approaches and Derivatives

Biosynthetic Pathway

The proposed biogenesis involves:

-

Farnesyl pyrophosphate cyclization

-

Oxidative dearomatization

-

Methyl group migration

-

Ketone formation via allylic oxidation

Semi-Synthetic Derivatives

Recent work demonstrates successful esterification at the C4 hydroxyl:

-

Naproxen-cacalol: 72% yield via Steglich esterification

-

Ibuprofen-cacalol: 68% yield using DCC/DMAP

These hybrids maintain anti-inflammatory activity while improving solubility (logP reduced by 0.8 units) .

Comparative Analysis with Cacalonol

Cacalonol (CHO), a structural analog, differs in three key aspects:

-

Complete aromaticity of the naphthoquinone ring

-

Absence of C5 methyl group

-

Increased planarity (dihedral angle C2-C3-C4-C5: 12° vs. 35° in cacalone)

These changes result in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume